7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of naphthalene, characterized by a methoxy group at the seventh position and a hydroxyl group at the first position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 7-methoxy-1-tetralone. One common method is the catalytic hydrogenation of 7-methoxy-1-tetralone using palladium on carbon as a catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through distillation and recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form 7-methoxy-1,2,3,4-tetrahydronaphthalene using strong reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: 7-Methoxy-1-tetralone.
Reduction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, 7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- 7-Methoxy-1-tetralone
- 1,2,3,4-tetrahydronaphthalen-1-ol
Comparison: 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions. Additionally, the hydroxyl group provides sites for hydrogen bonding, influencing its solubility and interaction with biological targets .
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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